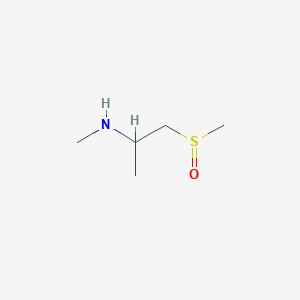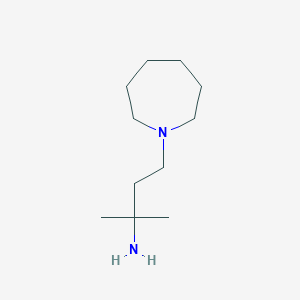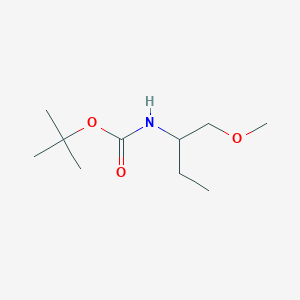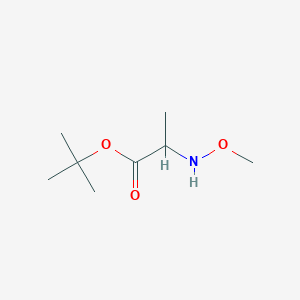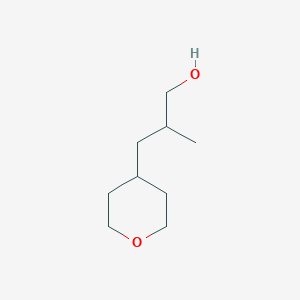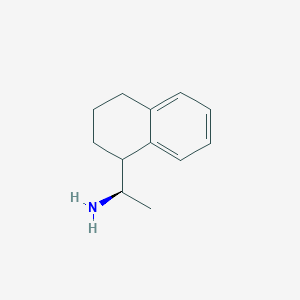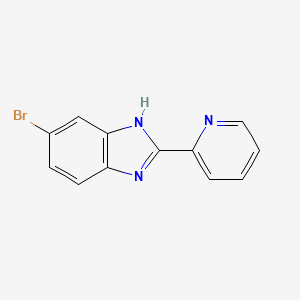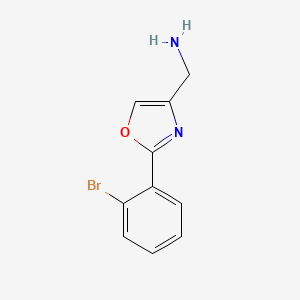
(2-(2-Bromophényl)oxazol-4-YL)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Bromophenyl)oxazol-4-YL)methanamine is an organic compound with the molecular formula C10H9BrN2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a bromophenyl group attached to an oxazole ring, which is further connected to a methanamine group.
Applications De Recherche Scientifique
(2-(2-Bromophenyl)oxazol-4-YL)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Oxazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that oxazole derivatives can display a broad spectrum of biological activities
Biochemical Pathways
Oxazole derivatives have been found to be involved in a variety of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Oxazole derivatives have been found to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Analyse Biochimique
Cellular Effects
The effects of (2-(2-Bromophenyl)oxazol-4-YL)methanamine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, (2-(2-Bromophenyl)oxazol-4-YL)methanamine can alter the expression of specific genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, (2-(2-Bromophenyl)oxazol-4-YL)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a role in signal transduction pathways . This inhibition can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(2-Bromophenyl)oxazol-4-YL)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-(2-Bromophenyl)oxazol-4-YL)methanamine remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of (2-(2-Bromophenyl)oxazol-4-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(2-(2-Bromophenyl)oxazol-4-YL)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Subcellular Localization
(2-(2-Bromophenyl)oxazol-4-YL)methanamine is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is crucial for its interaction with specific biomolecules and subsequent biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Bromophenyl)oxazol-4-YL)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of (2-(2-Bromophenyl)oxazol-4-YL)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Bromophenyl)oxazol-4-YL)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(4-Bromophenyl)oxazol-4-YL)methanamine: Similar structure but with the bromine atom at a different position on the phenyl ring.
Oxazole Derivatives: Compounds like 4-(4-bromophenyl)-thiazol-2-amine and other oxazole-based molecules.
Uniqueness
(2-(2-Bromophenyl)oxazol-4-YL)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 2-position of the phenyl ring can affect the compound’s electronic properties and interactions with biological targets .
Propriétés
Numéro CAS |
885274-15-7 |
|---|---|
Formule moléculaire |
C10H9BrN2O |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |
Clé InChI |
XAZKSXGTIOMAOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CN)Br |
SMILES canonique |
CNC1=COC(=N1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


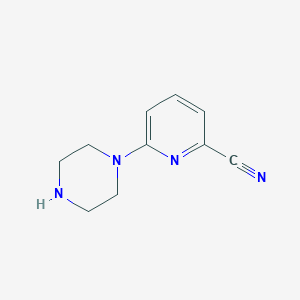
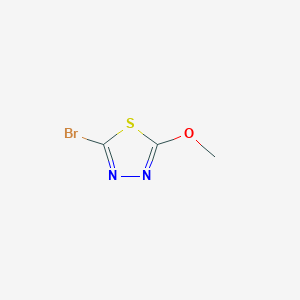
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)


![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)
